Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl-
CAS No.: 1369914-71-5
Cat. No.: VC16210428
Molecular Formula: C8H9BrFN
Molecular Weight: 218.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1369914-71-5 |
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Molecular Formula | C8H9BrFN |
Molecular Weight | 218.07 g/mol |
IUPAC Name | 2-bromo-3-fluoro-N,N-dimethylaniline |
Standard InChI | InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(10)8(7)9/h3-5H,1-2H3 |
Standard InChI Key | VPXAOLPZTJIIFT-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=C(C(=CC=C1)F)Br |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound features a benzene ring with three distinct substituents:
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A bromine atom at the 2-position, introducing steric bulk and electrophilic substitution potential.
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A fluorine atom at the 3-position, enhancing electron-withdrawing effects and influencing ring electronics.
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A dimethylamino group (-N(CH₃)₂) at the nitrogen, providing strong electron-donating properties and directing electrophilic attacks to specific ring positions .
The interplay of these groups creates a meta-directing effect, with the dimethylamino group activating the ring toward electrophilic substitution while the halogens modulate reactivity. The molecular weight of 218.07 g/mol aligns with similar halogenated anilines .
Physical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-bromo-3-fluoro-N,N-dimethylaniline typically involves sequential halogenation and alkylation steps:
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Bromination of N,N-Dimethylaniline:
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N,N-Dimethylaniline undergoes electrophilic bromination using N-bromosuccinimide (NBS) in the presence of FeCl₃ as a catalyst.
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Reaction conditions: 0–5°C in dichloromethane (DCM) to ensure regioselectivity at the 2-position.
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Fluorination:
Industrial-Scale Production
Industrial processes prioritize continuous flow reactors to enhance safety and efficiency. Key parameters include:
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Temperature control: Maintained at 50–70°C to prevent side reactions.
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Catalyst recycling: Palladium catalysts are recovered via filtration, reducing costs.
Chemical Reactivity and Mechanisms
Electrophilic Aromatic Substitution (EAS)
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Bromine’s steric hindrance reduces reactivity at the 2-position.
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Fluorine’s electronegativity deactivates the ring but enhances regioselectivity at the 5-position .
Example Reaction: Nitration yields 2-bromo-3-fluoro-5-nitro-N,N-dimethylaniline as the major product .
Nucleophilic Aromatic Substitution (NAS)
The bromine atom serves as a leaving group in NAS reactions:
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Amination: Reaction with ammonia in DMSO at 120°C replaces bromine with an amino group .
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Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives, useful in drug synthesis .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound is a precursor to 3-fluoro-N,N-dimethylaniline derivatives, which are explored as:
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Antibacterial agents: Modified quinolone derivatives show activity against Staphylococcus aureus .
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Anticancer scaffolds: Bromine’s presence enables radiolabeling for imaging applications .
Agrochemical Development
In agrochemistry, it serves as a building block for herbicides and insecticides:
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Herbicidal activity: Derivatives inhibit acetolactate synthase (ALS), a target in weed control.
Materials Science
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Ligands in catalysis: The dimethylamino group coordinates to transition metals, facilitating asymmetric synthesis .
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Polymer additives: Halogenated anilines improve flame retardancy in polyurethanes .
Parameter | Value |
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Acute Toxicity (LD50) | 350 mg/kg (rat, oral) |
Skin Irritation | Moderate (OECD 404) |
Environmental Impact | Persistent in aquatic systems |
Precautions
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Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats.
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Storage: In amber glass under argon at 4°C to prevent degradation .
Recent Advances and Future Directions
Catalytic Fluorination
Recent studies highlight photoredox catalysis for introducing fluorine at milder conditions, reducing reliance on palladium .
Bioconjugation
The bromine atom enables click chemistry applications, such as coupling with alkyne-modified biomolecules for drug delivery systems .
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